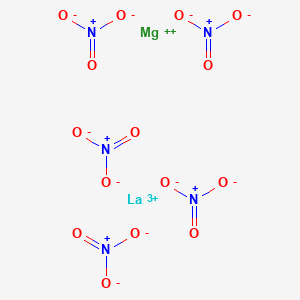
Magnesium;lanthanum(3+);pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, lanthanum magnesium salt is a compound formed by the reaction of nitric acid with lanthanum and magnesium
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nitric acid, lanthanum magnesium salt typically involves the reaction of lanthanum oxide and magnesium oxide with nitric acid. The reaction can be represented as follows: [ \text{2HNO}_3 + \text{La}_2\text{O}_3 + \text{MgO} \rightarrow \text{La(Mg(NO}_3)_2)_2 + \text{H}_2\text{O} ] This reaction is exothermic and requires careful control of temperature and concentration to ensure the complete reaction of the oxides with nitric acid .
Industrial Production Methods
In an industrial setting, the production of nitric acid, lanthanum magnesium salt involves the use of large-scale reactors where lanthanum and magnesium oxides are reacted with concentrated nitric acid. The reaction mixture is then filtered to remove any unreacted oxides, and the resulting solution is evaporated to crystallize the salt. The crystals are then washed and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Nitric acid, lanthanum magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to form lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted by other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with nitric acid, lanthanum magnesium salt include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of nitric acid, lanthanum magnesium salt depend on the type of reaction. For example, oxidation reactions may produce lanthanum and magnesium oxides, while reduction reactions may yield lanthanum and magnesium metals .
Scientific Research Applications
Nitric acid, lanthanum magnesium salt has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Employed in biological studies to understand the role of lanthanum and magnesium in biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in the treatment of diseases related to magnesium and lanthanum deficiencies.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of nitric acid, lanthanum magnesium salt involves the interaction of its constituent ions with molecular targets. Lanthanum ions can interact with phosphate groups in biological systems, while magnesium ions play a crucial role in enzymatic reactions. The nitrate ions can participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to nitric acid, lanthanum magnesium salt include:
- Nitric acid, lanthanum salt
- Nitric acid, magnesium salt
- Sulfuric acid, lanthanum magnesium salt
Uniqueness
What sets nitric acid, lanthanum magnesium salt apart from these similar compounds is the combined presence of both lanthanum and magnesium ions, which confer unique properties and reactivity. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these ions .
Properties
Molecular Formula |
LaMgN5O15 |
|---|---|
Molecular Weight |
473.24 g/mol |
IUPAC Name |
magnesium;lanthanum(3+);pentanitrate |
InChI |
InChI=1S/La.Mg.5NO3/c;;5*2-1(3)4/q+3;+2;5*-1 |
InChI Key |
KRAQOZLHABSGQK-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


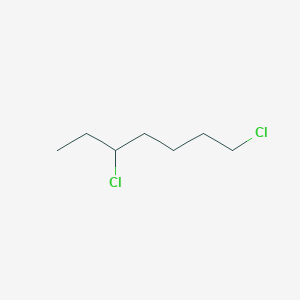

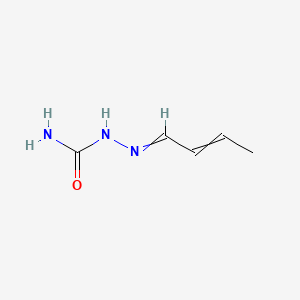
![Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate](/img/structure/B13803193.png)
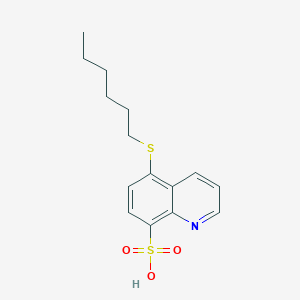
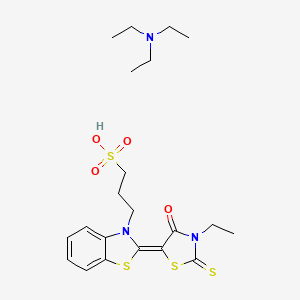

![5-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13803213.png)
![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
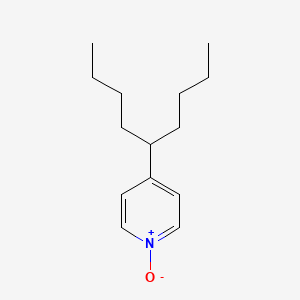
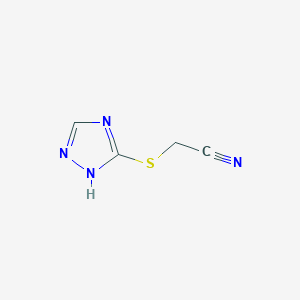
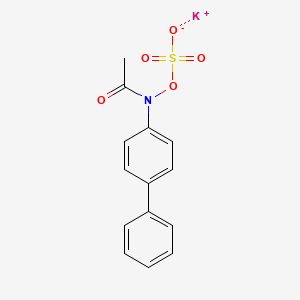
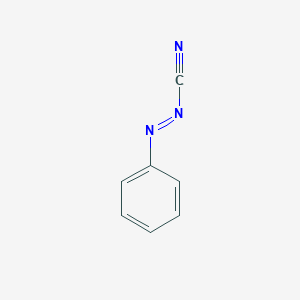
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
